molecular formula C10H10ClNO B195665 4-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 22518-27-0

4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No. B195665
CAS RN: 22518-27-0
M. Wt: 195.64 g/mol
InChI Key: OVRPDYOZYMCTAK-UHFFFAOYSA-N
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Patent
US08242145B2

Procedure details

To Baclofen (1.0 g, 4.7 mmol) in CH2Cl2 (20 mL) was added thionyl chloride (0.38 mL, 5.2 mmol), and the reaction was stirred for 10 minutes. Diisopropylethylamine (1.5 mL) was added, and the mixture was worked-up to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]([CH2:12][NH2:13])[CH2:8][C:9](O)=[O:10])=[CH:5][CH:4]=[C:3]([Cl:14])[CH:2]=1.S(Cl)(Cl)=O.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[Cl:14][C:3]1[CH:4]=[CH:5][C:6]([CH:7]2[CH2:12][NH:13][C:9](=[O:10])[CH2:8]2)=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Name
Quantity
0.38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08242145B2

Procedure details

To Baclofen (1.0 g, 4.7 mmol) in CH2Cl2 (20 mL) was added thionyl chloride (0.38 mL, 5.2 mmol), and the reaction was stirred for 10 minutes. Diisopropylethylamine (1.5 mL) was added, and the mixture was worked-up to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]([CH2:12][NH2:13])[CH2:8][C:9](O)=[O:10])=[CH:5][CH:4]=[C:3]([Cl:14])[CH:2]=1.S(Cl)(Cl)=O.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[Cl:14][C:3]1[CH:4]=[CH:5][C:6]([CH:7]2[CH2:12][NH:13][C:9](=[O:10])[CH2:8]2)=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Name
Quantity
0.38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.